

# An In-depth Technical Guide to Benzyltrimethylammonium Tribromide: Physicochemical Properties and Experimental Protocols

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## Compound of Interest

Compound Name: *Benzyltrimethylammonium  
tribromide*

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## Introduction

**Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>) is a quaternary ammonium polyhalide that serves as a versatile and efficient reagent in organic synthesis. Its solid, crystalline nature makes it a safer and more convenient alternative to liquid bromine for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and a summary of its reactive characteristics.

## Physicochemical Properties

**Benzyltrimethylammonium tribromide** is an orange to dark yellow crystalline powder.<sup>[1]</sup> It is valued for its stability and ease of handling compared to elemental bromine.<sup>[2]</sup> A summary of its key physicochemical properties is presented in the tables below.

## General and Physical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> Br <sub>3</sub> N	
Molecular Weight	389.95 g/mol	
Appearance	Orange to dark yellow crystalline powder	[1]
Melting Point	99-101 °C	[3][4]
Solubility	Slightly soluble in DMSO and Methanol	[5]
Stability	Light sensitive, hygroscopic	[5]

## Spectroscopic Data

The structural integrity of **Benzyltrimethylammonium tribromide** can be confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for **Benzyltrimethylammonium tribromide** are not readily available in the public domain, the spectra for the closely related Benzyltrimethylammonium bromide are well-documented and can provide a reference point. For Benzyltrimethylammonium bromide in DMSO-d<sub>6</sub>, the following characteristic shifts are observed:

- <sup>1</sup>H NMR (in DMSO-d<sub>6</sub>):
  - Aromatic Protons: ~7.614 ppm & ~7.54 ppm
  - Benzyl CH<sub>2</sub>: ~4.698 ppm
  - Methyl Protons: ~3.111 ppm[6]
- <sup>13</sup>C NMR: The spectrum would show distinct peaks for the methyl, benzyl, and aromatic carbons. For the related benzyltrimethylammonium chloride, peaks are observed around 52 ppm (methyl), 67 ppm (benzyl), and in the 128-133 ppm range (aromatic).[7]

## Infrared (IR) Spectroscopy

The IR spectrum of **Benzyltrimethylammonium tribromide** would exhibit characteristic absorption bands corresponding to its functional groups. While a fully interpreted spectrum is not publicly available, the expected regions of absorption include:

- C-H stretching (aromatic and aliphatic):  $\sim 3100\text{-}2850\text{ cm}^{-1}$
- C-N stretching:  $\sim 1200\text{-}1000\text{ cm}^{-1}$
- Aromatic C=C stretching:  $\sim 1600\text{-}1450\text{ cm}^{-1}$
- C-Br stretching: Below  $800\text{ cm}^{-1}$

## UV-Visible (UV-Vis) Spectroscopy

The UV-Visible spectrum of the tribromide ion ( $\text{Br}_3^-$ ) shows a characteristic strong absorption peak around 279 nm.[8] This absorption is responsible for the orange color of the compound.

# Experimental Protocols

## Synthesis of Benzyltrimethylammonium Tribromide

A common and efficient method for the synthesis of **Benzyltrimethylammonium tribromide** involves the reaction of Benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid.[5]

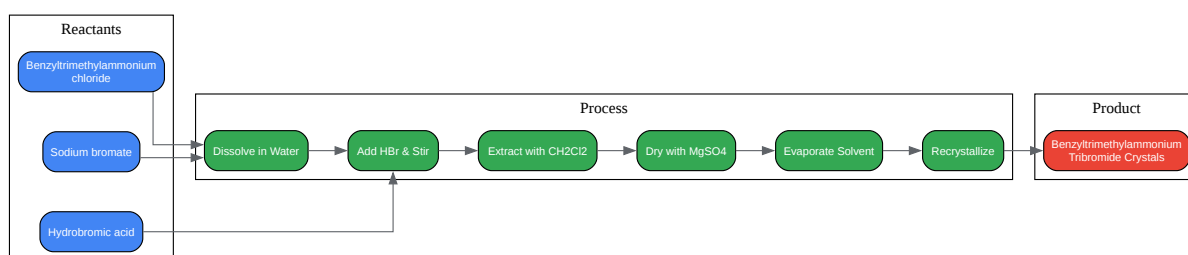
### Materials:

- Benzyltrimethylammonium chloride
- Sodium bromate ( $\text{NaBrO}_3$ )
- Hydrobromic acid (HBr, 47%)
- Water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

- Magnesium sulfate ( $\text{MgSO}_4$ )
- Ether

Procedure:

- Dissolve Benzyltrimethylammonium chloride (11.1 g, 60 mmol) and sodium bromate (4.5 g, 30 mmol) in water (100 ml).
- With stirring at room temperature, add hydrobromic acid (47%, 180 mmol).
- A solid precipitate will form. Extract the solid with dichloromethane (4 x 50 ml).
- Dry the combined organic layers over magnesium sulfate.
- Evaporate the solvent in vacuo to obtain a residue.
- Recrystallize the residue from a dichloromethane-ether mixture (10:1) to yield orange crystals of **Benzyltrimethylammonium tribromide**.<sup>[5]</sup>



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Synthesis Workflow for **Benzyltrimethylammonium Tribromide**.

## Application in Organic Synthesis: Bromination of Acetophenone

**Benzyltrimethylammonium tribromide** is an effective reagent for the  $\alpha$ -bromination of ketones. A typical procedure for the dibromination of acetophenone is detailed below.

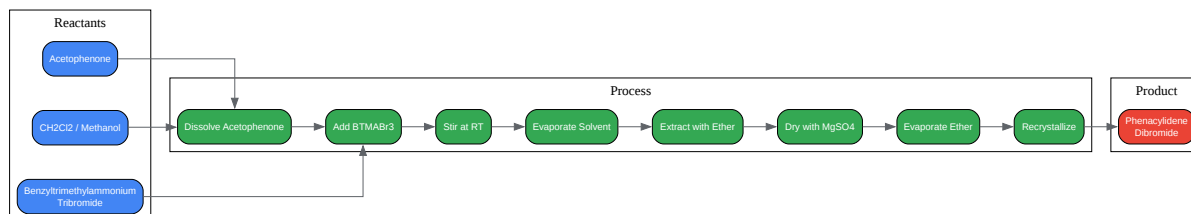
Materials:

- Acetophenone
- **Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (CH<sub>3</sub>OH)
- Ether
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Dissolve acetophenone (0.5 g, 4.16 mmol) in a mixture of dichloromethane (50 ml) and methanol (20 ml).
- Add **Benzyltrimethylammonium tribromide** (3.4 g, 8.74 mmol) to the solution at room temperature.
- Stir the mixture for 2 hours, or until the orange color of the solution disappears.
- Distill off the solvent.
- Extract the resulting precipitate with ether (4 x 40 ml).
- Dry the combined ether layers with magnesium sulfate.
- Evaporate the ether in vacuo to obtain the crude product.

- Recrystallize the residue from a methanol-water mixture (1:2) to afford phenacylidene dibromide as colorless crystals.[5]



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*Experimental Workflow for the Bromination of Acetophenone.*

## Reactivity and Mechanistic Insights

**Benzyltrimethylammonium tribromide** is primarily utilized as a mild and selective brominating and oxidizing agent.[5]

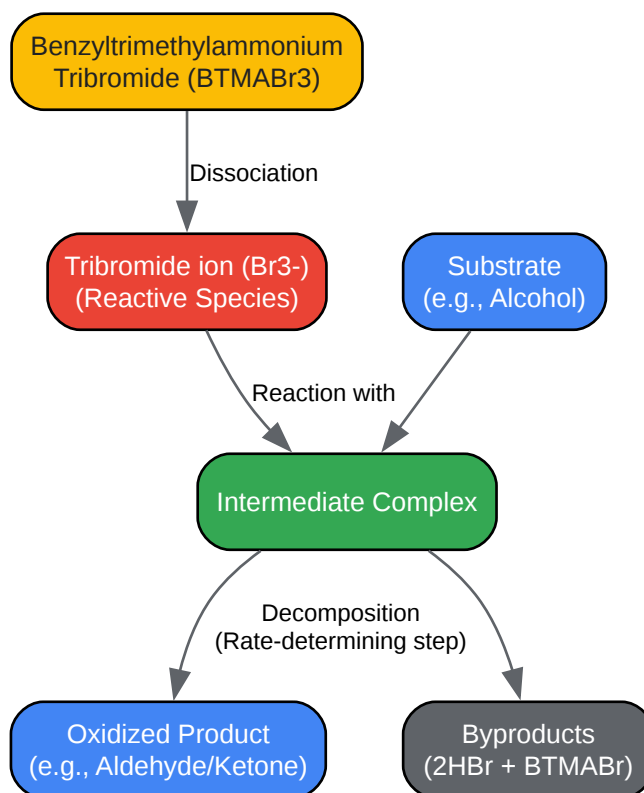
## Bromination Reactions

BTMABr<sub>3</sub> serves as an electrophilic brominating agent for a wide range of substrates, including phenols, aromatic amines, ethers, and acetanilides.[9] It can also be used for the  $\alpha$ -bromination of ketones and the addition of bromine across alkenes.[9]

## Oxidation Reactions

The compound is also a capable oxidizing agent. It can oxidize alcohols to aldehydes and ketones, and sulfides to sulfoxides.[10] Mechanistic studies on the oxidation of alcohols suggest that the tribromide ion is the reactive oxidizing species. The reaction is believed to proceed through the formation of an intermediate complex, followed by its decomposition in the

rate-determining step.[2] For the oxidation of vicinal diols, a mechanism involving glycol-bond fission has been proposed.[11]



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*Generalized Mechanism of Oxidation by BTMABr<sub>3</sub>.*

## Conclusion

**Benzyltrimethylammonium tribromide** is a valuable reagent for the modern organic synthesis laboratory. Its solid form enhances safety and ease of use, while its reactivity profile allows for a range of selective bromination and oxidation reactions. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis, enabling them to effectively utilize this versatile compound in their work.

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